(Z)-11-Eicosen-1-ol

Semiochemistry Insect Behavior Pheromone Research

(Z)-11-Eicosen-1-ol (CAS 62442-62-0), also known as (11Z)-icos-11-en-1-ol, is a long-chain unsaturated fatty alcohol (C20:1, 11Z) that functions as a key semiochemical in the alarm pheromone repertoire of multiple Apis species, including A. mellifera and A.

Molecular Formula C20H40O
Molecular Weight 296.5 g/mol
CAS No. 62442-62-0
Cat. No. B1232579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-11-Eicosen-1-ol
CAS62442-62-0
Molecular FormulaC20H40O
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCO
InChIInChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h9-10,21H,2-8,11-20H2,1H3/b10-9+
InChIKeyQYOZAXQSDUAPDS-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Why (Z)-11-Eicosen-1-ol (CAS 62442-62-0) Is the Definitive Honeybee Alarm Pheromone Standard for Entomology and Chemical Ecology


(Z)-11-Eicosen-1-ol (CAS 62442-62-0), also known as (11Z)-icos-11-en-1-ol, is a long-chain unsaturated fatty alcohol (C20:1, 11Z) that functions as a key semiochemical in the alarm pheromone repertoire of multiple Apis species, including A. mellifera and A. cerana [1]. It was first identified by GC-MS and microchemical methods as a major volatile component secreted by the honeybee sting apparatus, with a typical abundance of approximately 5 μg per insect in A. mellifera [2]. The compound exists as the thermodynamically less stable (Z)-stereoisomer, which is essential for its biological activity; the (E)-isomer does not elicit the same behavioral or electrophysiological responses in target insects [1]. As a biochemical research reagent and a defined semiochemical reference, this compound is utilized in studies of insect chemical communication, pollinator behavior, and pest management strategies.

Why Researchers Cannot Substitute (Z)-11-Eicosen-1-ol with Generic Long-Chain Alcohols or Its (E)-Isomer


The behavioral and electrophysiological activity of (Z)-11-eicosen-1-ol is exquisitely stereospecific; the (E)-isomer is not recognized by honeybee antennal receptors and fails to trigger alarm or stinging behaviors [1]. Furthermore, other long-chain alcohols such as 1-octadecanol or 1-eicosanol, while sharing the same carbon skeleton, lack the (Z)-11 double bond that defines the molecule's three-dimensional interaction with odorant-binding proteins and olfactory receptors [2]. Generic substitution therefore results in a loss of all bioactivity in entomological assays, rendering experiments irreproducible and procurement of the incorrect isomer a costly error. The quantitative evidence below demonstrates exactly why only the authentic (Z)-stereoisomer provides verifiable, dose-dependent responses in both behavioral and analytical contexts.

Quantitative Comparator Evidence: (Z)-11-Eicosen-1-ol vs. Analogs, Isomers, and In-Class Compounds


Stereochemistry-Dependent Stinging Response: (Z)-11-Eicosen-1-ol vs. (E)-11-Eicosen-1-ol

In behavioral assays with moving lures at the hive entrance, only the (Z)-isomer of 11-eicosen-1-ol elicited stinging behavior in A. mellifera; the (E)-isomer was inactive [1]. The (Z)-isomer, when combined with isopentyl acetate (another alarm pheromone component), achieved activity comparable to the natural sting pheromone, whereas isopentyl acetate alone or in combination with (E)-11-eicosen-1-ol did not [1].

Semiochemistry Insect Behavior Pheromone Research

Synergistic Enhancement of Alarm Pheromone Activity: (Z)-11-Eicosen-1-ol Prolongs Isopentyl Acetate Effectiveness

On stationary lures, (Z)-11-eicosen-1-ol significantly prolonged the alarm-signaling effectiveness of isopentyl acetate, a volatile alarm pheromone component [1]. While isopentyl acetate alone elicited a rapid but transient response, the addition of (Z)-11-eicosen-1-ol extended the duration of the alarm response, likely by acting as a less volatile 'carrier' or 'fixative' that slows the dissipation of the more volatile components [1].

Pheromone Synergism Behavioral Assay Semiochemical Blends

Species-Specific Quantitative Abundance: (Z)-11-Eicosen-1-ol in Apis cerana Venom vs. Apis mellifera

GC-MS analysis revealed that (Z)-11-eicosen-1-ol constitutes 81.2% of the venom oil in Apis cerana, with an absolute quantity averaging over 250 μg per insect [1]. In contrast, the same compound is absent from the venom of A. mellifera and is instead localized to the setose area of the sting apparatus, where it is present at much lower levels (approximately 5 μg per insect) [2]. A third species, A. dorsata, does not contain detectable levels of the alcohol [1].

Venom Chemistry Species-Specific Biomarkers Quantitative Entomology

GC Kovats Retention Index for Analytical Identification: (Z)-11-Eicosen-1-ol vs. Co-Eluting Lipids

The definitive GC Kovats retention index for (Z)-11-eicosen-1-ol on a DB-5 capillary column is 2250 [1]. This value allows unambiguous differentiation from other C20 fatty alcohols (e.g., 1-eicosanol, Kovats ~2300) and from the (E)-isomer, which typically exhibits a slightly higher retention index on non-polar stationary phases due to its more linear conformation.

Gas Chromatography Analytical Chemistry Semiochemical Identification

Electrophysiological Dose-Response in Apis cerana: (Z)-11-Eicosen-1-ol vs. 2-Heptanone

In antennal sensillum potential recordings from A. cerana foragers, exposure to 1.0% (Z)-11-eicosen-1-ol induced a membrane potential depolarization of −24.00 ± 6.56 mV, whereas the same concentration of 2-heptanone (a mandibular gland alarm component) induced only −5.32 ± 0.46 mV [1]. At 5.0%, (Z)-11-eicosen-1-ol produced −36.36 ± 5.18 mV compared to −8.41 ± 1.33 mV for 2-heptanone, demonstrating a consistently stronger electrophysiological response across concentrations [1].

Electrophysiology Olfactory Receptor Neurons Dose-Response

Purity Threshold for Reproducible Bioactivity: (Z)-11-Eicosen-1-ol Requires ≥95% Isomeric Purity to Avoid (E)-Isomer Contamination Effects

Given the complete inactivity of the (E)-isomer in behavioral and electrophysiological assays [1], the presence of even 5-10% (E)-isomer contamination can substantially dilute the apparent potency of a (Z)-11-eicosen-1-ol preparation. Researchers requiring quantitative dose-response relationships should therefore specify ≥95% isomeric purity (by GC-FID or NMR) to ensure that measured EC50 values accurately reflect the activity of the pure (Z)-stereoisomer.

Quality Control Stereochemical Purity Reproducible Research

Definitive Application Scenarios for (Z)-11-Eicosen-1-ol Based on Quantitative Comparator Evidence


Semiochemical Research: Apis cerana Venom Biomarker Quantification

For studies investigating the chemical ecology of Apis cerana, (Z)-11-eicosen-1-ol serves as a definitive quantitative biomarker due to its extreme abundance (>250 μg/insect, 81.2% of venom oil) [1]. This far exceeds its abundance in A. mellifera (~5 μg/insect) and its absence in A. dorsata, making it a species-specific reference standard for venom analysis and for tracking the evolution of chemical defense strategies within the genus Apis [2].

Pheromone Blend Formulation: Synergistic Alarm Signal Modulation

When formulating multi-component alarm pheromone blends for behavioral assays or field applications, (Z)-11-eicosen-1-ol is uniquely positioned as a non-volatile carrier and synergist that prolongs the activity of volatile components like isopentyl acetate [1]. This specific functional property is not provided by other long-chain alcohols or the (E)-isomer, making it an essential ingredient for creating long-lasting alarm signals.

Electrophysiology: High-Sensitivity Olfactory Receptor Neuron Probing in A. cerana

In single-sensillum recordings from A. cerana forager antennae, (Z)-11-eicosen-1-ol induces a 4-5 fold greater membrane potential depolarization than 2-heptanone at equivalent concentrations (1.0% and 5.0%) [1]. This higher sensitivity makes it the preferred ligand for characterizing the response properties of specific olfactory receptor neuron classes and for screening potential pheromone receptor antagonists or synergists.

Analytical Method Development: GC-MS Reference Standard with Defined Kovats Index

The established Kovats retention index of 2250 on DB-5 columns provides a robust, column-independent parameter for confirming the identity of (Z)-11-eicosen-1-ol in complex biological extracts [1]. This value enables reliable peak assignment even when retention times shift due to column aging or flow variations, a critical advantage over relying on relative retention times alone.

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